Technical Guide: Chemical Properties and Structure of 3-(Pyrimidin-5-yl)propan-1-ol
Technical Guide: Chemical Properties and Structure of 3-(Pyrimidin-5-yl)propan-1-ol
[1]
Executive Summary
3-(Pyrimidin-5-yl)propan-1-ol (CAS: 174456-29-2 / 852180-03-1) is a critical heterocyclic building block in medicinal chemistry, widely utilized for its ability to introduce a polar, hydrogen-bonding alkyl chain onto a pharmacophore while maintaining a low molecular weight profile.[1][2] Its structural core—a pyrimidine ring substituted at the C5 position—serves as a bioisostere for phenyl or pyridine rings, often improving aqueous solubility and metabolic stability in drug candidates.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic pathways, reactivity profiles, and applications in the development of kinase inhibitors and antiviral therapeutics.
Part 1: Chemical Identity & Physicochemical Profile[1]
The compound consists of a pyrimidine ring attached to a saturated three-carbon alcohol chain.[1] The C5 substitution pattern is significant because it leaves the biochemically active C2 and C4/C6 positions available for further interaction or functionalization, or preserves the symmetry of the pyrimidine core if unsubstituted.
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| IUPAC Name | 3-(Pyrimidin-5-yl)propan-1-ol | |
| Common Synonyms | 5-(3-Hydroxypropyl)pyrimidine | |
| CAS Registry Numbers | 174456-29-2 ; 852180-03-1 | 174456-29-2 is commonly cited for the free base.[1] |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | Fragment-based drug discovery (FBDD) friendly.[1] |
| Physical State | Colorless to pale yellow oil or low-melting solid | Hygroscopic.[1] |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, DCM. | Moderate water solubility due to polar -OH and N-heterocycle.[1] |
| pKa (Calculated) | Pyrimidine N: ~1.3; Hydroxyl: ~16 | Pyrimidine nitrogen is weakly basic. |
| LogP (Predicted) | ~ -0.2 to 0.1 | Amphiphilic nature; good membrane permeability.[1] |
Part 2: Structural Analysis & Electronic Properties[1]
Electronic Distribution[1]
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Pyrimidine Ring: The pyrimidine ring is electron-deficient (π-deficient) due to the two electronegative nitrogen atoms at positions 1 and 3.[1] This makes the ring carbons, particularly C2, C4, and C6, susceptible to nucleophilic attack, although the C5 position is relatively electron-neutral compared to the others.
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Hydroxyl Group: The terminal primary alcohol is a nucleophilic center. The three-carbon tether (propyl linker) effectively insulates the hydroxyl group from the electron-withdrawing effect of the pyrimidine ring, allowing it to behave like a typical aliphatic primary alcohol.
3D Conformation
The propyl linker introduces flexibility, allowing the hydroxyl group to adopt various conformations relative to the rigid aromatic core. This flexibility is advantageous in drug design, enabling the -OH group to "scan" binding pockets for optimal hydrogen bond donor/acceptor interactions (e.g., with serine or threonine residues in kinase active sites).
Part 3: Synthetic Framework
The synthesis of 3-(Pyrimidin-5-yl)propan-1-ol typically requires transition-metal catalyzed cross-coupling due to the inertness of the pyrimidine C5 position toward classical electrophilic aromatic substitution.[1]
Primary Route: Sonogashira Coupling & Hydrogenation
This is the "Gold Standard" protocol for research-scale synthesis, offering high regioselectivity and yield.
Step 1: Sonogashira Coupling
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Reagents: 5-Bromopyrimidine, Propargyl alcohol (Prop-2-yn-1-ol).[1]
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Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (3-5 mol%).[1]
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Co-catalyst: CuI (10 mol%).[3]
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Base/Solvent: Et₃N or Diisopropylamine (DIPA) in DMF or THF.
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Conditions: Inert atmosphere (N₂/Ar), 60–80°C, 4–12 hours.
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Mechanism: Oxidative addition of Pd(0) to the C-Br bond, transmetallation with the copper-acetylide formed in situ, and reductive elimination to form 3-(Pyrimidin-5-yl)prop-2-yn-1-ol .[1]
Step 2: Catalytic Hydrogenation
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Reagents: H₂ gas (balloon or 1-3 bar).
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Catalyst: 10% Pd/C.[1]
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Solvent: Methanol or Ethanol.[1]
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Conditions: Room temperature, 2–6 hours.
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Outcome: Complete reduction of the internal alkyne to the saturated alkane chain, yielding 3-(Pyrimidin-5-yl)propan-1-ol .[1]
Alternative Route: Heck Coupling[1][4]
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Reagents: 5-Bromopyrimidine + Allyl Alcohol.[1]
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Catalyst: Pd(OAc)₂ / Phosphine ligand.[4]
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Challenge: Heck coupling with allylic alcohols often leads to isomerization, producing the aldehyde (3-(Pyrimidin-5-yl)propanal) rather than the unsaturated alcohol.[1] This requires a subsequent reduction step (NaBH₄) to obtain the target alcohol.
Visualization of Synthetic Pathway
Caption: Two-step synthesis via Sonogashira cross-coupling followed by catalytic hydrogenation.
Part 4: Reactivity & Functionalization[1][6]
The compound possesses two distinct reactive centers: the primary alcohol and the pyrimidine nitrogens .
Alcohol Activation (Nucleophilic Substitution)
The hydroxyl group is a poor leaving group but can be activated for displacement by amines, thiols, or other nucleophiles.
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Mesylation/Tosylation: Reaction with Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) creates a sulfonate ester.[1]
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Appel Reaction: Reaction with CBr₄/PPh₃ converts the alcohol directly to an alkyl bromide (3-(Pyrimidin-5-yl)propyl bromide), a potent electrophile.[1]
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Mitsunobu Reaction: Direct coupling with phenols or acidic heterocycles (e.g., phthalimide) to form ethers or amines with inversion of configuration (not relevant here due to achirality, but relevant for mechanism).
Pyrimidine Ring Chemistry
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N-Oxidation: Treatment with m-CPBA or H₂O₂ can oxidize one of the pyrimidine nitrogens to the N-oxide.[1] This is relevant for creating metabolites or prodrugs (similar to Minoxidil).
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Protonation: In strong acids, the pyrimidine ring protonates (pKa ~1.3), increasing water solubility but deactivating the ring toward electrophilic attack.
Reactivity Workflow Diagram
Caption: Divergent synthesis pathways from the core alcohol intermediate.[1]
Part 5: Applications in Drug Discovery[1]
Kinase Inhibitors
The 3-(pyrimidin-5-yl)propyl motif appears in inhibitors of PLK4 (Polo-like kinase 4) and Bcr/Abl tyrosine kinase .[1]
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Mechanism: The pyrimidine ring acts as a hinge binder or solvent-front interacting group.[1] The propyl chain positions the terminal hydroxyl (or its amine derivative) to interact with ribose-binding pockets or specific aspartate/glutamate residues in the kinase active site.
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Example: In PLK4 inhibitors, this scaffold helps arrest cell division in the S/G2 phase, targeting cancer cell proliferation [1].
Antiviral Agents
Recent research identifies this scaffold in inhibitors targeting the SARS-CoV-2 NSP3 macrodomain .[1]
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Function: The macrodomain is essential for viral pathogenesis (reversing host ADP-ribosylation).[1] The pyrimidine-alcohol linker serves as a connector in fragment-based lead optimization, linking an aromatic "anchor" to a polar "warhead" [2].[1]
General Medicinal Chemistry
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Solubility Enhancer: Replacing a phenyl ring with a pyrimidine-5-yl group typically lowers LogP and increases metabolic stability (blocking metabolic oxidation at the para-position of the ring).[1]
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Linker Unit: The 3-carbon chain is an optimal length to avoid steric clash while permitting conformational folding.[1]
Part 6: Safety & Handling
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for functionalized pyrimidines and primary alcohols.
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Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).
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Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1]
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, as the alcohol is hygroscopic.
References
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Structure-based discovery of PLK4 inhibitors. European Journal of Medicinal Chemistry. (2022).[1] Describes the use of pyrimidine scaffolds in kinase inhibition.
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3-Amino-1-(pyrimidin-5-yl)propan-1-ol and related intermediates. Benchchem. Identifies the scaffold in SARS-CoV-2 NSP3 macrodomain inhibitor research.
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Heck Reaction of Allylic Alcohols. Organic Chemistry Portal. mechanistic background for the alternative synthesis route.
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Sonogashira Coupling Protocols. Benchchem Application Notes. General protocols for 5-bromopyrimidine coupling.
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3-(Pyrimidin-5-yl)propan-1-ol Product Entry. BLDpharm. Physicochemical data and CAS verification.
